2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene
Description
Contextualization of Halogenated Alkenes in Synthetic Strategies
Halogenated alkenes, particularly vinyl bromides, are established as exceptionally versatile intermediates in organic synthesis. Their utility stems from the presence of a carbon-carbon double bond and a carbon-halogen bond, both of which serve as handles for a wide array of chemical transformations. The vinyl bromide moiety is a cornerstone of numerous transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks.
These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, vinyl bromides are common substrates in Suzuki, Stille, and Heck reactions, enabling the introduction of aryl, vinyl, or alkyl groups. More recently, advancements in catalysis have led to improved methods for the reductive cross-electrophile coupling of vinyl bromides with alkyl halides, a technique that minimizes the formation of undesired dimer byproducts and operates under mild conditions nih.gov. Nickel-catalyzed protocols have also been developed for vinyl-vinyl coupling, providing access to complex dienylboronates chinesechemsoc.org.
Beyond traditional cross-coupling, novel reactivity patterns for vinyl bromides continue to be discovered. One such example involves a palladium-catalyzed C-N bond formation to generate an enamine in situ, which then participates in a Michael addition, resulting in a cine-substitution pattern rather than the typical ipso-substitution organic-chemistry.org. The ability to generate vinyl bromides with specific stereochemistry, for example through the zinc-mediated addition of a benzylic bromide to a terminal alkyne, further enhances their synthetic value, allowing for their immediate use in subsequent one-pot coupling reactions thieme-connect.com.
Significance of Trifluoromethylated Aromatic Systems in Chemical Design
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, has become a privileged substituent in the design of pharmaceuticals, agrochemicals, and advanced materials. When attached to an aromatic system, the CF3 group exerts a powerful influence on the molecule's characteristics.
Key attributes of the trifluoromethyl group include:
High Electronegativity: The CF3 group is strongly electron-withdrawing, which can significantly modulate the acidity or basicity of nearby functional groups and influence the electronic properties of the aromatic ring.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by oxidative enzymes in the body. This can increase a drug's half-life and bioavailability.
Lipophilicity: The CF3 group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes and improve its binding affinity to biological targets through hydrophobic interactions.
The strategic placement of a trifluoromethyl group is a widely used tactic in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A concrete application is seen in the synthesis of intermediates for Cinacalcet, a calcimimetic drug, which utilizes a Mizoroki-Heck cross-coupling reaction with 1-bromo-3-(trifluoromethyl)benzene as a key starting material nih.gov. This underscores the industrial and pharmaceutical relevance of building blocks containing the trifluoromethylphenyl moiety.
Structural Features and Research Relevance of 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene
This compound is a molecule that strategically combines the reactive functionalities of both a vinyl bromide and a trifluoromethylated aromatic system. Its structure is characterized by three key components:
The Vinyl Bromide Group (C(Br)=CH2): This is the primary site of reactivity, making the molecule an excellent substrate for the palladium- or nickel-catalyzed cross-coupling reactions discussed previously. It allows the entire (3-trifluoromethyl)phenyl]propenyl fragment to be appended to other molecules.
The Allylic System (-CH2-C=C): The methylene group adjacent to the double bond provides an additional site for potential functionalization through allylic substitution or radical reactions.
The meta-Trifluoromethylphenyl Group: This moiety imparts the beneficial properties associated with trifluoromethylated aromatics, such as enhanced stability and lipophilicity, making the molecule a valuable precursor for compounds targeted for biological applications.
While specific research literature on this compound is not widely available, its synthetic utility can be inferred from its structure. It is designed as a specialized building block for introducing the trifluoromethyl-benzyl-propene scaffold into more complex target molecules. A plausible synthetic route could involve the reaction of (3-trifluoromethyl)phenyl magnesium bromide with 2,3-dibromopropene, analogous to the synthesis of the non-fluorinated counterpart, 2-bromo-3-phenyl-1-propene (B7723676) prepchem.com.
Due to the scarcity of published data for the specific target compound, the following table presents physicochemical properties for a structurally related organofluorine/organobromine compound, 2-Bromo-3,3,3-trifluoro-1-propene (CAS 1514-82-5) , to provide context on the properties of similar small, halogenated alkenes. It is critical to note that this data is for a different molecule.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C3H2BrF3 | sigmaaldrich.comsamaterials.comchemicalbook.comlookchem.comchemimpex.com |
| Molecular Weight | 174.95 g/mol | sigmaaldrich.comsamaterials.comchemicalbook.comlookchem.comchemimpex.com |
| Appearance | Colorless to almost colorless clear liquid | chemimpex.comechemi.com |
| Boiling Point | 29-30 °C | sigmaaldrich.comchemicalbook.comlookchem.com |
| Density | ~1.66 - 1.686 g/cm³ | lookchem.comchemimpex.comechemi.com |
| Refractive Index (n20/D) | 1.3550 | sigmaaldrich.comchemicalbook.comlookchem.comchemimpex.com |
| Water Solubility | Immiscible | chemicalbook.comlookchem.com |
Overview of Research Trajectories for Complex Organohalogen Compounds
The study of organohalogen compounds is a dynamic and evolving field. While historically associated with persistent environmental pollutants, modern research focuses on harnessing the unique reactivity of halogenated compounds for constructive synthetic purposes. A significant research trajectory involves the development of novel catalytic methods to create and functionalize these molecules with ever-increasing precision and efficiency.
Recent advances have emphasized photocatalysis as a powerful tool for generating halogen radicals under mild conditions, enabling previously challenging C-H bond activations researchgate.net. The synthesis of complex fluorinated molecules, such as allylic and propargylic fluorides, is another active area, as these compounds are valuable precursors for fluorinated heterocycles nih.gov. Researchers are continuously exploring new ways to activate strong C-F bonds in trifluoromethyl groups to achieve novel transformations like defluorinative allylation, which creates structurally diverse gem-difluoroalkenes researchgate.net.
Furthermore, there is a growing emphasis on "late-stage functionalization," where a halogen or a halogenated motif is introduced into a complex, often biologically active, molecule at a late step in the synthesis. This strategy allows for the rapid generation of analogues for structure-activity relationship studies. Building blocks like this compound are ideally suited for this purpose, providing a multifunctional cassette that can be installed via robust and predictable chemical reactions. The continued exploration of such complex organohalogens will undoubtedly lead to the discovery of new medicines, materials, and synthetic methodologies.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPMECXNBHZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 3 Trifluoromethyl Phenyl 1 Propene and Its Analogues
Direct Synthesis Approaches
Direct synthesis approaches involve the formation of the target molecule in a limited number of steps from readily available starting materials. These methods are often preferred for their efficiency and atom economy.
One direct method for synthesizing 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene is the allylic bromination of the corresponding substituted propene, 3-[(3-trifluoromethyl)phenyl]-1-propene. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond. Reagents such as N-Bromosuccinimide (NBS) are commonly used for this purpose, often in the presence of a radical initiator like UV light or azobisisobutyronitrile (AIBN).
The reaction proceeds via a free-radical chain mechanism. The initiator promotes the formation of a bromine radical from NBS. This radical then abstracts a hydrogen atom from the allylic position of 3-[(3-trifluoromethyl)phenyl]-1-propene, creating a resonance-stabilized allylic radical. This radical subsequently reacts with a molecule of Br₂ (formed in low concentrations from NBS) to yield the final product and a new bromine radical, which propagates the chain.
Table 1: Representative Conditions for Allylic Bromination
| Starting Material | Reagent | Initiator | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-[(3-trifluoromethyl)phenyl]-1-propene | N-Bromosuccinimide (NBS) | UV light / AIBN | Carbon tetrachloride (CCl₄) | Moderate to High |
Another effective direct synthesis involves the elimination of hydrogen bromide (HBr) from a dibrominated precursor. A suitable starting material for this approach is 1,2-dibromo-3-[(3-trifluoromethyl)phenyl]propane. This precursor can be synthesized by the addition of bromine (Br₂) across the double bond of 3-[(3-trifluoromethyl)phenyl]-1-propene.
The subsequent dehydrohalogenation is typically achieved by treatment with a base. The choice of base and reaction conditions can influence the regioselectivity of the elimination, but the formation of the more substituted internal double bond is often disfavored, leading to the desired 1-propene product. A strong, sterically hindered base like potassium tert-butoxide is often employed to favor the formation of the terminal alkene. An analogous process is used in the industrial preparation of 2-bromo-3,3,3-trifluoropropene, which involves the dehydrobromination of 2,3-dibromo-1,1,1-trifluoropropane using a sodium hydroxide (B78521) solution in the presence of a phase-transfer catalyst. google.com
Table 2: General Conditions for Dehydrohalogenation
| Precursor | Base | Solvent | Temperature | Product |
|---|---|---|---|---|
| 1,2-Dibromo-3-[(3-trifluoromethyl)phenyl]propane | Potassium tert-butoxide | tert-Butanol | Reflux | This compound |
| 2,3-Dibromo-1,1,1-trifluoropropane | Sodium hydroxide | Water (with phase-transfer catalyst) | 60-65 °C | 2-Bromo-3,3,3-trifluoropropene google.com |
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon bonds. uwindsor.ca The synthesis of analogues of the target compound can be achieved through reactions like the Heck or Sonogashira coupling. For instance, a trifluoromethylated aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene, can be coupled with a suitable propene or propyne (B1212725) derivative.
In a potential Heck-type reaction, 1-bromo-3-(trifluoromethyl)benzene could be coupled with 2-bromopropene. These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with a phosphine (B1218219) ligand and a base. nih.govnih.gov While this specific coupling is not widely documented, the general applicability of the Heck reaction to aryl bromides and alkenes suggests its feasibility. uwindsor.ca
Alternatively, a Sonogashira coupling of 1-bromo-3-(trifluoromethyl)benzene with a terminal alkyne like propargyl bromide, followed by selective reduction and isomerization, could also lead to the desired structure, though this represents a multi-step sequence.
Indirect Synthetic Pathways through Precursor Modification
Indirect pathways involve the synthesis of a related molecule that is subsequently modified to yield the final product. These routes can be advantageous when direct methods are inefficient or when access to specific starting materials is limited.
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. harvard.edusigmaaldrich.com A cross-metathesis reaction could potentially be used to construct the target molecule from two simpler olefin fragments. For example, the reaction between 3-(trifluoromethyl)styrene (B1348526) and a vinyl bromide derivative in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) could be envisioned. nih.gov
The success of cross-metathesis depends on several factors, including the relative reactivity of the two olefins and the potential for homodimerization of the starting materials. sigmaaldrich.com The reaction is driven forward by the removal of a volatile byproduct, such as ethylene. sigmaaldrich.com While a powerful tool, the application of olefin metathesis requires careful selection of catalysts and reaction conditions to achieve the desired product selectively. princeton.eduacs.org
Table 3: Potential Olefin Metathesis Approach
| Olefin 1 | Olefin 2 | Catalyst | Byproduct |
|---|---|---|---|
| 3-(Trifluoromethyl)styrene | Vinyl bromide | Grubbs' Catalyst (1st or 2nd Gen.) | Ethylene |
This approach involves modifying a pre-existing molecule that already contains a significant portion of the target structure. For example, one could start with a compound like 3-phenyl-1-propen-2-ol and convert the hydroxyl group into a bromine atom. This can be achieved using standard reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The phenyl ring would need to be appropriately substituted with a trifluoromethyl group at the meta position.
Another strategy could involve the functionalization of a 2-bromo-3-phenyl-1-propene (B7723676) derivative. prepchem.com For instance, if the trifluoromethyl group is not present initially, it could potentially be introduced onto the phenyl ring of 2-bromo-3-phenyl-1-propene through electrophilic aromatic substitution, although the directing effects of the existing substituent and the deactivating nature of the trifluoromethyl group would need to be carefully considered. More practically, the synthesis would start from a phenyl derivative already containing the trifluoromethyl group, such as 3'-(trifluoromethyl)acetophenone, which can be converted into the corresponding propene derivative through a Wittig reaction or similar olefination strategies, followed by bromination.
Utility of Organometallic Reagents in Controlled Functionalization (e.g., Grignard reactions for related compounds)
The synthesis of functionalized aryl-alkene structures, such as this compound, frequently employs organometallic reagents to achieve controlled carbon-carbon bond formation. Organometallic compounds, particularly those of magnesium (Grignard reagents) and zinc, are central to modern organic synthesis due to their high reactivity and functional group tolerance. acs.orgresearchgate.netnih.gov These reagents allow for the precise introduction of aryl groups onto an alkene backbone.
A common strategy for synthesizing related compounds involves the reaction of an aryl Grignard reagent with a suitable haloalkene. For instance, the synthesis of 2-Bromo-3-phenyl-1-propene has been successfully achieved by reacting phenylmagnesium bromide with 2,3-dibromopropene. prepchem.com This reaction serves as a direct analogue for a plausible synthesis of the target compound. In this hypothetical pathway, (3-trifluoromethyl)phenylmagnesium bromide would be prepared from 3-bromobenzotrifluoride (B45179) and magnesium metal. This Grignard reagent would then be reacted with an electrophile like 2,3-dibromopropene, where one bromine atom is selectively displaced by the aryl group to yield this compound.
The use of lithium chloride (LiCl) can be crucial in promoting the formation of functionalized Grignard reagents, especially from aryl chlorides and bromides, enhancing reactivity and tolerating a wider range of functional groups like esters and cyanides. acs.orgresearchgate.netresearchgate.net While trifluoromethylphenyl Grignard reagents are versatile, their preparation and handling require careful safety considerations due to potential thermal instability at high concentrations. acs.orglookchem.com
Alternative organometallic reagents, such as those derived from zinc, also offer excellent chemoselectivity and tolerate most organic functional groups. acs.orgresearchgate.netnih.gov Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful method. This approach would involve reacting an organoborane compound, like (3-trifluoromethyl)phenylboronic acid, with a haloalkene in the presence of a palladium catalyst to form the desired C-C bond. libretexts.org
| Organometallic Reagent Type | Typical Precursors | Key Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Grignard Reagent (Organomagnesium) | Aryl bromides/chlorides + Mg metal | Nucleophilic substitution / Cross-coupling | High reactivity, well-established methods | prepchem.comacs.org |
| Organozinc Reagent | Aryl iodides/bromides + Zn powder | Negishi coupling | High functional group tolerance | acs.orgresearchgate.net |
| Organoborane (Boronic acids/esters) | Aryl halides + Diboron esters | Suzuki-Miyaura coupling | Mild conditions, commercially available reagents | libretexts.org |
| Organocuprate (Gilman Reagent) | Alkyllithium + Copper(I) iodide | Corey-House synthesis | Effective for coupling with various organohalides | libretexts.org |
Advanced Synthetic Techniques and Optimization
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. ijnrd.orgsemanticscholar.org This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity. ijnrd.organalis.com.my The heating mechanism involves the interaction of the electromagnetic field with polar molecules in the mixture (dipolar polarization) and ionic species (ionic conduction), resulting in rapid and uniform heating that is not dependent on the thermal conductivity of the reaction vessel. ijnrd.orgijacskros.com
In the context of synthesizing this compound, MAOS could be applied to the key carbon-carbon bond-forming step, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction. For many organic transformations, reactions that require several hours of reflux under conventional conditions can be completed in a matter of minutes using a dedicated microwave reactor. analis.com.mynih.gov This acceleration is attributed to the high reaction temperatures and pressures that can be safely achieved in sealed microwave vials.
Research on various halogenated and trifluoromethylated compounds has demonstrated the efficacy of microwave heating. For example, the synthesis of various heterocyclic compounds and intermediates for pharmaceuticals has been significantly expedited using this technology. nih.govnih.gov The rapid, controlled heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional reflux setups. ijnrd.org
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) | Reference |
|---|---|---|---|
| Reaction Time | 6 - 18 hours | 6 - 17 minutes | analis.com.my |
| Product Yield | 56 - 85% | 74 - 94% | analis.com.my |
| Energy Input | High (prolonged heating) | Low (short, intense irradiation) | ijnrd.org |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform | ijacskros.com |
| Side Product Formation | Higher potential due to long reaction times | Generally lower | ijnrd.org |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmagtech.com.cn Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.
Key principles relevant to this synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org For example, a coupling reaction would have a higher atom economy than a multi-step synthesis involving protecting groups that are later removed.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com This could involve replacing hazardous solvents like benzene (B151609) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or choosing less toxic reagents.
Design for Energy Efficiency: Energy requirements should be minimized. As discussed, microwave-assisted synthesis is a prime example of an energy-efficient technology that can significantly reduce reaction times and energy consumption compared to conventional heating. ijnrd.orgfirp-ula.org
Catalysis: Catalytic reagents (which are used in small amounts and can be recycled) are superior to stoichiometric reagents (which are used in excess and consumed in the reaction). firp-ula.org Employing palladium-catalyzed cross-coupling reactions, which require only a small amount of catalyst, aligns with this principle better than a stoichiometric Grignard reaction.
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Prevention | Optimize reaction conditions to maximize yield and minimize byproduct formation. |
| Atom Economy | Favor addition and coupling reactions over substitution or elimination reactions that generate stoichiometric byproducts. |
| Design for Energy Efficiency | Utilize microwave-assisted synthesis or conduct reactions at ambient temperature where possible. |
| Catalysis | Employ transition-metal catalysts (e.g., Pd, Cu) in low loadings instead of stoichiometric organometallic reagents. |
| Reduce Derivatives | Avoid the use of protecting groups to reduce the number of synthetic steps and waste generation. |
Development of Stereoselective Synthetic Pathways
The double bond in this compound does not present E/Z isomerism due to the two hydrogen atoms on one of the vinylic carbons. However, for analogous and more substituted propene structures, controlling the stereochemistry of the double bond is a critical aspect of synthesis. The development of stereoselective pathways is essential as the stereochemistry of a molecule can significantly influence its physical and biological properties. mdpi.com
Stereoselective construction of substituted alkenes is typically achieved through transition-metal-catalyzed cross-coupling reactions, where the choice of catalyst, ligands, and reaction conditions can dictate the stereochemical outcome. mdpi.com For example, reactions like the Heck, Suzuki, and Stille couplings can be highly stereoselective, often proceeding with retention of the double bond geometry of the starting materials.
For the synthesis of functionalized propenes, a key strategy involves the careful selection of precursors and catalysts. For instance, a stereoselective synthesis of a related (E)-1,3-diene was achieved through the dehalogenative homocoupling of alkenyl bromides. mdpi.com In a hypothetical stereoselective synthesis of a substituted analogue of the target compound, one might employ a palladium-catalyzed reaction between a vinyl halide of a defined stereochemistry and an organometallic partner. The ligand attached to the palladium center plays a crucial role in the stereochemical course of the reaction by influencing the geometry of the transition state during the oxidative addition and reductive elimination steps.
Furthermore, rearrangement reactions and olefin metathesis provide additional routes to stereochemically defined alkenes. mdpi.com The development of such pathways requires a deep understanding of reaction mechanisms to control the formation of the desired stereoisomer with high selectivity, which is a continuing area of research in organic synthesis. acs.orgresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 Bromo 3 3 Trifluoromethyl Phenyl 1 Propene
Reactivity of the Vinylic Bromine Atom
The carbon-bromine bond at the sp²-hybridized carbon is the primary site for a variety of transformations, including nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and radical reactions.
Nucleophilic Substitution Reactions (e.g., allylic rearrangements)
Direct nucleophilic substitution on a vinylic halide (an SN2 reaction) is generally disfavored due to the high energy required to attack the sp² carbon. However, the allylic nature of the system in 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene allows for an alternative pathway known as an allylic rearrangement, or SN2' reaction.
In this mechanism, a nucleophile attacks the terminal carbon of the alkene, prompting a shift of the double bond and the displacement of the bromide leaving group from the adjacent carbon. wikipedia.org This process occurs via a delocalized allyl intermediate transition state. wikipedia.org For instance, the reaction of a similar compound, 1-chloro-2-butene, with sodium hydroxide (B78521) yields a mixture of both the direct substitution product (2-buten-1-ol) and the rearranged allylic substitution product (3-buten-2-ol). wikipedia.org The prevalence of the SN2' pathway can increase when there is significant steric hindrance at the carbon bearing the leaving group. wikipedia.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck couplings)
The vinylic bromine atom serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.org The general applicability of vinyl bromides makes this compound a valuable building block.
Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govmdpi.com
Stille Coupling: In the Stille reaction, the coupling partner is an organotin compound (organostannane). libretexts.orgwikipedia.org This method is advantageous because organostannanes are stable to air and moisture, though their toxicity is a significant drawback. libretexts.orgwikipedia.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophile. wikipedia.org This reaction is highly effective for coupling sp², sp³, and sp carbon atoms and often proceeds with high yields and stereospecificity. wikipedia.orgcsbsju.edu
Heck Coupling: Unlike the previous examples, the Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction results in the formation of a new, more substituted alkene, typically with high trans selectivity. organic-chemistry.org
Below is a table summarizing typical conditions for these cross-coupling reactions with vinyl bromides.
| Coupling Reaction | Nucleophile | Catalyst (Typical) | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | Not required | THF, DMF, Toluene |
| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂ | Not required | THF, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, KOAc | DMF, Acetonitrile |
Mechanistic Investigations of Oxidative Addition and Reductive Elimination Steps
The catalytic cycle of most palladium-catalyzed cross-coupling reactions is initiated by the oxidative addition of the vinyl bromide to a palladium(0) complex. libretexts.orgyoutube.com In this crucial step, the C-Br bond is broken, and the palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate with the vinyl and bromo groups attached to the metal. wikipedia.orgcsbsju.edu This step is generally favored for vinyl bromides and iodides over chlorides. csbsju.edu
Following transmetalation (in Suzuki, Stille, and Negishi couplings), the final key step is reductive elimination . libretexts.orgyoutube.com During this process, the two organic groups (the original vinyl group and the newly transferred group) couple together, forming a new carbon-carbon bond. This step reduces the palladium center from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to begin anew. csbsju.edu For reductive elimination to occur, the two organic ligands must be positioned cis (adjacent) to each other on the palladium complex. libretexts.org
Ligand Design for Selective Carbon-Carbon and Carbon-Heteroatom Bond Formation
The choice of ligand coordinated to the palladium catalyst is critical for the success and selectivity of cross-coupling reactions. Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic properties and steric environment of the metal center. nih.gov
Reactivity: Bulky, electron-donating ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover and allowing for the use of less reactive electrophiles, such as aryl chlorides. organic-chemistry.orgnih.gov
Selectivity: In substrates with multiple reactive sites, ligand design can control which site undergoes reaction. Chiral ligands can be employed to achieve enantioselectivity in asymmetric cross-coupling reactions, leading to the formation of specific stereoisomers. rsc.org For instance, the helically chiral polymer ligand PQXphos has been used in asymmetric Suzuki-Miyaura couplings to produce axially chiral biaryls with high enantioselectivity. rsc.org
Radical Reactions Involving the Bromine Center
The carbon-bromine bond in this compound can undergo homolytic cleavage to form a vinyl radical. This process can be initiated by heat, UV light, or radical initiators. Once formed, this radical can participate in various transformations.
In some palladium-catalyzed Heck-type reactions, a single-electron transfer (SET) pathway is proposed, which involves the formation of an alkyl radical intermediate. beilstein-journals.org Furthermore, allylic bromination reactions using reagents like N-bromosuccinimide (NBS) proceed via a radical mechanism involving an intermediate allyl radical. In the case of this compound, abstraction of an allylic hydrogen would lead to a stabilized radical, which could then react with a bromine source. masterorganicchemistry.com
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is another site of reactivity. It can undergo reactions typical of alkenes, such as addition reactions and cycloadditions. The electronic nature of the substituents, particularly the electron-withdrawing trifluoromethylphenyl group, can influence the regioselectivity and rate of these reactions.
The alkene can participate in radical addition reactions. For example, the reaction of phenyl radicals with propene can occur via addition to the double bond. nih.gov Theoretical studies on the related compound 1-bromo-3,3,3-trifluoropropene show that reaction with hydroxyl radicals proceeds primarily through addition to the carbon-carbon double bond. nih.gov Additionally, the alkene moiety is the key reactive partner for the vinyl bromide in Heck reactions, where it undergoes migratory insertion into the palladium-carbon bond. organic-chemistry.orgmdpi.com
Electrophilic Addition Reactions
The carbon-carbon double bond in this compound is susceptible to electrophilic attack. In these reactions, an electrophile is drawn to the electron-rich π-system of the alkene, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product.
The regioselectivity of electrophilic additions to this unsymmetrical alkene is influenced by both the bromine atom and the 3-trifluoromethylphenyl group. The addition of hydrogen halides, such as hydrogen bromide (HBr), is expected to proceed via a carbocation intermediate. The stability of this carbocation will determine the final product. The electron-withdrawing nature of the 3-trifluoromethylphenyl group will destabilize an adjacent carbocation, while the bromine atom can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect.
A typical electrophilic addition reaction is the addition of bromine (Br₂). The reaction is initiated by the polarization of the Br-Br bond upon approach to the electron-rich alkene. A cyclic bromonium ion intermediate is formed, which is then opened by the attack of a bromide ion. The attack occurs at the carbon atom that can better sustain a partial positive charge.
| Reactant | Electrophile | Expected Major Product | Reaction Conditions |
| This compound | HBr | 1,2-Dibromo-1-[(3-trifluoromethyl)phenyl]propane | Typically in an inert solvent |
| This compound | Br₂ | 1,2,3-Tribromo-1-[(3-trifluoromethyl)phenyl]propane | Typically in a non-polar solvent like CH₂Cl₂ |
This table presents expected outcomes based on general principles of electrophilic addition, as specific experimental data for this compound was not found in the search results.
Cycloaddition Reactions (e.g., [3+2] cycloadditions with related nitropropenes)
In a related context, the [3+2] cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-acyl α-amino acids, which serve as 1,3-dipole precursors, has been shown to produce 3-trifluoromethylpyrroles with a high degree of regioselectivity. researchgate.net This suggests that this compound could similarly react with 1,3-dipoles to form five-membered heterocyclic rings. The electron-withdrawing nature of the 3-trifluoromethylphenyl group is expected to enhance the electrophilicity of the double bond, making it a good candidate for reactions with electron-rich dipoles.
Furthermore, studies on the [3+2] cycloaddition of 3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones have demonstrated full regio- and stereoselectivity, leading to the formation of 3,4-cis-4,5-trans-4-nitroisoxazolidines. nih.gov This highlights the potential for highly controlled cycloaddition reactions with appropriately substituted propenes.
| Dipole | Dipolarophile | Expected Product Class | Key Features |
| Nitrone | This compound | Isoxazolidine | Formation of a five-membered ring containing nitrogen and oxygen. |
| Azomethine Ylide | This compound | Pyrrolidine | Construction of a nitrogen-containing five-membered ring. |
This table is based on the reactivity of analogous compounds, as direct experimental data for the target molecule was not found.
Polymerization Studies of Brominated Fluorinated Alkenes
While specific polymerization studies of this compound were not identified, the polymerization behavior of related trifluoromethyl-substituted styrenes has been investigated. These studies indicate that such monomers can undergo polymerization, although the presence of the bulky and electron-withdrawing trifluoromethyl group can influence the polymerization process. For instance, it has been noted that the trifluoromethyl group at the α-position can hinder homopolymerization.
The polymerization of trifluoromethyl-substituted styrenes has been carried out using free radical initiators. The resulting polymers often exhibit enhanced thermal stability due to the presence of the fluorine-containing groups. It is plausible that this compound could undergo radical polymerization, potentially leading to a polymer with a repeating unit containing the brominated and trifluoromethylphenyl-substituted backbone. The allylic bromine atom, however, might also participate in chain transfer reactions, which could affect the molecular weight of the resulting polymer.
| Monomer Type | Polymerization Method | Potential Polymer Properties |
| Trifluoromethyl-substituted styrenes | Free radical polymerization | Enhanced thermal stability |
| Brominated styrenes | Various methods | Flame retardant properties |
This table provides an overview based on the properties of related polymers.
Influence of the 3-Trifluoromethylphenyl Moiety on Chemical Reactivity
The 3-trifluoromethylphenyl group exerts a significant influence on the reactivity of this compound through a combination of electronic and steric effects.
Electronic Effects on Reaction Centers
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When positioned on the phenyl ring, it deactivates the ring towards electrophilic aromatic substitution but, more importantly for the reactivity of the propene chain, it exerts a strong inductive effect (-I effect). This electron-withdrawing effect is transmitted through the phenyl ring and the benzylic carbon to the double bond.
This deactivation of the double bond makes it less nucleophilic and therefore potentially less reactive towards electrophiles compared to an unsubstituted styrene (B11656) derivative. However, it also enhances the electrophilicity of the double bond, making it a better acceptor in reactions like Michael additions or cycloadditions with electron-rich partners. In the case of electrophilic addition, the electron-withdrawing nature of the 3-trifluoromethylphenyl group will influence the stability of any carbocation intermediates formed, directing the regiochemical outcome of the reaction.
Steric Hindrance Considerations in Reaction Design
Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a reaction. The 3-trifluoromethylphenyl group is relatively bulky. While its position at the 3-position of the phenyl ring means it is not directly adjacent to the propene chain, it can still influence the approach of reagents, particularly large or bulky ones.
In reactions involving the double bond, the steric bulk of the substituent can influence the stereochemical outcome, favoring the formation of the less sterically hindered product. For example, in addition reactions, the incoming electrophile and nucleophile may preferentially add to the less hindered face of the double bond. Similarly, in polymerization, the steric bulk of the monomer can affect the tacticity of the resulting polymer chain.
Functional Group Interconversions and Derivatization
The presence of both a double bond and an allylic bromine atom in this compound provides multiple opportunities for functional group interconversions and the synthesis of a variety of derivatives.
The allylic bromine is a good leaving group and can be displaced by a range of nucleophiles in Sₙ2 or Sₙ2' reactions. This allows for the introduction of various functional groups at the allylic position. For example, reaction with amines could yield allylic amines, while reaction with alkoxides would produce allylic ethers.
The double bond can be subjected to a variety of transformations. Besides the addition reactions already discussed, it can undergo oxidation to form epoxides or be cleaved to yield carbonyl compounds. Hydrogenation of the double bond would lead to the corresponding saturated bromoalkane.
Furthermore, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds, although the vinylic position of the bromine might present challenges for some catalytic systems. A more likely scenario would involve the conversion of the bromo-propene to an organometallic reagent, which could then participate in coupling reactions. For instance, treatment of the related 2-bromo-3,3,3-trifluoropropene with a strong base can lead to the formation of a trifluoropropynyl anion, a useful synthetic intermediate. sigmaaldrich.com
| Starting Functional Group | Reagent/Reaction Type | Resulting Functional Group |
| Allylic Bromide | Nucleophilic Substitution (e.g., with R-NH₂) | Allylic Amine |
| Alkene | Epoxidation (e.g., with m-CPBA) | Epoxide |
| Alkene | Hydrogenation (e.g., with H₂/Pd-C) | Alkane |
| Allylic Bromide | Elimination (with a strong base) | Diene (potentially) |
This table illustrates potential transformations based on the known reactivity of the functional groups present in the molecule.
Hydrogenation of the Alkene Moiety
The hydrogenation of the alkene moiety in this compound involves the catalytic addition of molecular hydrogen across the double bond to yield the corresponding saturated alkane, 2-Bromo-3-[(3-trifluoromethyl)phenyl]propane. This transformation is a classic example of heterogeneous catalytic hydrogenation.
Mechanism and Catalysts
The reaction typically proceeds on the surface of a solid metal catalyst. libretexts.org Common catalysts for this purpose include palladium, platinum, and nickel, often supported on an inert material like carbon (Pd/C), alumina (B75360) (Al2O3), or calcium carbonate (CaCO3). mdpi.comillinois.edu The mechanism involves the adsorption of both the alkene and molecular hydrogen onto the catalyst surface. Hydrogen molecules dissociate into hydrogen atoms on the metal surface, which are then sequentially transferred to the carbon atoms of the double bond, resulting in its saturation. libretexts.org
Research Findings
While specific studies on the hydrogenation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous bromoalkenes. A significant challenge in the hydrogenation of halogenated compounds is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. organic-chemistry.org
However, methods for the chemoselective hydrogenation of alkenes in the presence of halides have been developed. For instance, certain manganese and cobalt catalysts have been shown to effectively reduce chloro- and bromoalkenes to the corresponding halo-alkanes without significant dehalogenation. nih.govacs.org These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, which can exhibit different selectivity compared to traditional noble metal catalysts. acs.org Palladium-on-carbon (Pd/C) is also widely used and can often selectively reduce double bonds without cleaving aryl-halide bonds under controlled conditions. organic-chemistry.org
The expected primary product from the controlled hydrogenation of this compound is 2-Bromo-3-[(3-trifluoromethyl)phenyl]propane. If the reaction conditions are too harsh or the catalyst is not selective, a potential byproduct could be 1-(3-(trifluoromethyl)phenyl)propane, resulting from both hydrogenation and hydrodebromination.
Table 1: Illustrative Conditions for Chemoselective Alkene Hydrogenation Tolerant of Halides (Note: This table presents data for analogous substrates to illustrate typical reaction conditions.)
| Entry | Substrate | Catalyst System | Conditions | Product | Yield | Ref |
| 1 | 1-Bromo-4-(prop-1-en-2-yl)cyclohex-1-ene | 10 mol % Mn(dpm)₃, PhSiH₃, TBHP | i-PrOH, 22 °C, 1 h | 1-Bromo-4-isopropylcyclohex-1-ene | 81% | nih.gov |
| 2 | 1-Chloro-4-vinylcyclohexane | 10 mol % Co(dpm)₂ PhSiH₃, TBHP | i-PrOH, 22 °C, 1 h | 1-Chloro-4-ethylcyclohexane | 69% | acs.org |
| 3 | 4-Bromostyrene | 5% Pd/C, H₂ (1 atm) | Ethanol, 25 °C, 2 h | 4-Bromoethylbenzene | >95% | organic-chemistry.org |
Transformations of the Trifluoromethyl Group (e.g., radical trifluoromethylation concepts)
The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the carbon-fluorine bond, making its transformation chemically challenging. rsc.orgtcichemicals.com However, several strategies have been developed to functionalize or convert aromatic trifluoromethyl groups, which are relevant to the (3-trifluoromethyl)phenyl moiety of the target compound.
Hydrolysis to Carboxylic Acid
One of the most direct transformations of a benzotrifluoride (B45747) is its hydrolysis to the corresponding benzoic acid. This typically requires harsh conditions. For example, heating with a mixture of fuming sulfuric acid and boric acid can effectively convert aryl-CF₃ groups to aryl-COOH groups. rsc.orgsemanticscholar.org Photochemical hydrolysis has also been reported, where UV irradiation in water can convert substituted benzotrifluorides into benzoic acids. This reaction is particularly enhanced by the presence of electron-donating groups on the aromatic ring. acs.orgnih.gov
Reductive Transformations and C-F Bond Functionalization
More nuanced transformations involve the selective cleavage of a single C-F bond. This is difficult because the resulting difluoroalkyl product (ArCF₂R) is often more reactive than the starting trifluoromethylarene. rsc.org
Partial Reduction: Catalytic methods have been developed for the selective reduction of ArCF₃ to ArCF₂H. These reactions represent a highly selective activation of a single C-F bond. rsc.org
Complete Reduction: Electrochemical methods can achieve trihydrodefluorination, converting the CF₃ group all the way to a methyl (CH₃) group using silyl (B83357) cations as mediators. rsc.org
Directed C-F Functionalization: The selective functionalization of a single C-F bond to form ArCF₂-Nu (where Nu is a nucleophile like a thiol or azide) has been achieved, though it often requires the presence of an ortho-directing group, such as a hydrosilyl group, to facilitate the reaction. nih.govresearchgate.netsemanticscholar.org
Radical-Based Mechanisms
While "radical trifluoromethylation" typically refers to the addition of a CF₃ radical to a substrate, princeton.edu the transformation of an existing CF₃ group can also proceed via radical intermediates. A common mechanistic pathway involves a single-electron transfer (SET) to the trifluoromethylarene. nih.gov This forms a radical anion, which is unstable and readily ejects a fluoride (B91410) ion (F⁻) to generate a difluorobenzylic radical (ArĊF₂). This radical intermediate can then be trapped by other reagents in the reaction mixture to form new C-C or C-heteroatom bonds. researchgate.netresearchgate.net This concept provides a pathway to convert a stable ArCF₃ group into a more versatile ArCF₂ building block under relatively mild photoredox or electrochemical conditions. nih.gov
Table 2: Examples of Transformations of Benzotrifluoride Derivatives (Note: This table presents data for various benzotrifluoride substrates to illustrate the scope of possible transformations.)
| Entry | Substrate | Reagent/Catalyst | Conditions | Product | Yield | Ref |
| 1 | P(C₆H₄-m-CF₃)₃ | Fuming H₂SO₄, H₃BO₃ | 150 °C, 24 h | P(C₆H₄-m-COOH)₃ | 86% | semanticscholar.org |
| 2 | 3-Aminobenzotrifluoride | UV light (254 nm) | Water | 3-Aminobenzoic acid | - | acs.org |
| 3 | 4-Methoxybenzotrifluoride | Ru(bpy)₃(PF₆)₂, Silane | K₂HPO₄, H₂O/MeCN | 4-Methoxy-α,α-difluorotoluene | 85% | rsc.org |
| 4 | Benzotrifluoride | e⁻ (Electrolysis), Et₃SiH | CH₂Cl₂ | Toluene | 86% | rsc.org |
| 5 | Benzotrifluoride | Photoredox catalyst, Alkene | DMSO, 100 °C | Ar-CF₂-Alkyl | 44-92% | nih.gov |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Building Block in Complex Molecular Architectures
The strategic placement of a bromine atom and a trifluoromethyl group on the propenyl-phenyl scaffold makes 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene a valuable intermediate for the synthesis of a diverse array of complex organic compounds. The bromo-alkene functionality serves as a handle for various cross-coupling and substitution reactions, while the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and binding affinity in bioactive molecules.
The synthesis of biaryl and indoleamine derivatives is of great interest in medicinal chemistry due to the prevalence of these structural motifs in pharmacologically active compounds. While direct experimental studies on the use of this compound for these specific applications are not extensively documented, its chemical structure strongly suggests its utility in established synthetic methodologies.
Biaryl Compounds: The presence of the vinyl bromide in this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are cornerstone methods for the formation of carbon-carbon bonds. In a typical Suzuki coupling, the vinyl bromide could react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 3-aryl-2-[(3-trifluoromethyl)phenyl]-1-propene. This transformation would effectively create a biaryl-like structure with a propenyl linker.
| Reaction Type | Reactants | Catalyst/Reagents | Potential Product |
| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst, Base | 3-Aryl-2-[(3-trifluoromethyl)phenyl]-1-propene |
| Heck Coupling | This compound, Alkene | Pd catalyst, Base | Substituted diene with a trifluoromethylphenyl group |
Indoleamine Derivatives: Indoleamine 2,3-dioxygenase (IDO) is a significant target in drug discovery, and the synthesis of its inhibitors often involves the construction of modified indole (B1671886) structures. The allylic bromide-like reactivity of this compound suggests its potential use as an alkylating agent for the indole nitrogen. This reaction would introduce the 3-[(3-trifluoromethyl)phenyl]-1-propenyl moiety onto the indole ring, forming a precursor that could be further elaborated into more complex indoleamine derivatives.
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The trifluoromethyl group in this compound makes it an important intermediate for the synthesis of a wide range of fluorine-containing compounds. The reactivity of the bromo-alkene allows for the introduction of the trifluoromethylphenyl-propene unit into various molecular frameworks. For instance, palladium-catalyzed cross-coupling reactions with unactivated alkylzinc reagents have been demonstrated with the analogous compound, 2-bromo-3,3,3-trifluoropropene, to produce precursors for fluorinated amino acids. A similar strategy could be employed with this compound to synthesize novel amino acids and other complex fluorinated molecules.
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The bifunctional nature of this compound provides opportunities for its use in the construction of heterocyclic rings through cyclization reactions. For example, it could potentially undergo a [3+2] cycloaddition with a 1,3-dipole, or be used in multi-step sequences where the bromine and the double bond participate in the formation of a new ring system. The synthesis of trifluoromethylated pyrroles from related bromo-fluoro-propenes highlights the potential for this compound to serve as a building block for various fluorine-containing heterocycles.
Development of Advanced Materials
The unique combination of a polymerizable alkene and a fluorinated aromatic ring in this compound suggests its potential as a monomer or precursor for the development of advanced materials with tailored properties.
The vinyl group in this compound can participate in polymerization reactions. The presence of the bulky and rigid 3-(trifluoromethyl)phenyl group would be expected to influence the properties of the resulting polymer, potentially leading to materials with high thermal stability, chemical resistance, and specific optical properties. While research on the polymerization of this specific monomer is not widely available, the closely related compound 2-bromo-3,3,3-trifluoro-1-propene is known to be used in the production of specialty polymers. chemimpex.com It is plausible that this compound could be used as a comonomer in the synthesis of fluoropolymers, where it would introduce the trifluoromethylphenyl moiety, thereby modifying the polymer's refractive index, gas permeability, and surface properties.
| Monomer | Potential Polymer Type | Anticipated Properties |
| This compound | Specialty Fluoropolymer (as a comonomer) | High thermal stability, Chemical resistance, Modified refractive index |
The properties endowed by the trifluoromethylphenyl group, such as hydrophobicity and low surface energy, make this compound an attractive precursor for functional coatings and films. Materials derived from this compound could exhibit water-repellent and anti-fouling characteristics. The bromo-alkene functionality offers a reactive site for grafting the molecule onto surfaces or for cross-linking within a coating formulation, leading to durable and robust films. The development of such coatings is crucial for a variety of applications, from protective layers on electronics to biocompatible surfaces for medical devices.
Exploratory Applications in Catalyst and Ligand Design
The potential for This compound as a precursor in the synthesis of novel catalysts and ligands can be inferred from the known reactivity of its constituent functional groups. The bromo-alkene and the aryl ring with an electron-withdrawing trifluoromethyl group are functionalities that are frequently exploited in the construction of complex molecular architectures for catalysis.
Theoretical Potential as a Ligand Precursor:
The allyl bromide structure is a versatile electrophile. It could theoretically be used to introduce the 3-(3-trifluoromethyl)phenyl]prop-1-en-2-yl scaffold into molecules designed to act as ligands for transition metals. For example, reaction with nucleophilic groups such as phosphines, amines, or cyclopentadienyl (B1206354) anions could yield novel ligands. The electronic properties of such ligands would be influenced by the strongly electron-withdrawing trifluoromethyl group on the phenyl ring, which could, in turn, modulate the catalytic activity of the resulting metal complex.
Potential in Catalyst Synthesis via Cross-Coupling:
The vinyl bromide functionality within the molecule makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are fundamental in modern organic synthesis and could be employed to attach the trifluoromethylphenyl-substituted propene unit to a larger catalytic framework or a solid support. While this demonstrates its utility as a synthetic intermediate, specific examples where it has been used to design a catalyst are not reported.
The incorporation of trifluoromethyl groups into organic molecules is a known strategy in drug design to enhance metabolic stability and binding affinity. mdpi.com This principle is also applied in ligand design, where the electronic and steric profile of a ligand is fine-tuned to optimize the performance of a catalyst. The presence of the CF₃ group in This compound makes it an interesting, though currently unexplored, building block for this purpose.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei such as fluorine-19. For a molecule with the complexity of 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
Proton (¹H) NMR spectroscopy is fundamental for identifying the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the vinyl protons and the benzylic protons, as well as the aromatic protons of the trifluoromethylphenyl ring.
The two geminal vinyl protons (=CH₂) are diastereotopic due to the adjacent chiral center (even though not a classic stereocenter, the bromine atom and the substituted phenyl group create magnetic inequivalence). They are expected to appear as two distinct signals, likely doublets or multiplets, in the olefinic region of the spectrum (typically δ 5.0-6.5 ppm). The benzylic protons (-CH₂-) adjacent to the aromatic ring would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm.
The aromatic protons on the 3-(trifluoromethyl)phenyl ring will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.0 ppm) due to their coupling with each other. The exact chemical shifts and multiplicities will depend on the substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Vinyl H (geminal, 1H) | 5.5 - 6.0 | d | gem-coupling (small) |
| Vinyl H (geminal, 1H) | 5.3 - 5.8 | d | gem-coupling (small) |
| Benzylic CH₂ | 3.8 - 4.2 | s | - |
| Aromatic H | 7.4 - 7.8 | m | - |
Note: The predicted data is based on typical chemical shifts for similar structural motifs.
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound is expected to show distinct signals for the vinyl carbons, the benzylic carbon, the aromatic carbons, and the carbon of the trifluoromethyl group.
The quaternary carbon attached to the bromine atom (C-Br) and the terminal vinyl carbon (=CH₂) would appear in the olefinic region (δ 110-140 ppm). The benzylic carbon (-CH₂-) would be expected in the range of δ 30-50 ppm. The aromatic carbons will produce a set of signals between δ 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will appear as a quartet at a downfield chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-Br (vinyl) | 130 - 135 | s |
| =CH₂ (vinyl) | 115 - 125 | s |
| -CH₂- (benzylic) | 35 - 45 | s |
| Aromatic C-H | 125 - 135 | s |
| Aromatic C-CF₃ | 130 - 135 | q |
| Aromatic C (quaternary) | 138 - 142 | s |
| CF₃ | 120 - 125 | q |
Note: The predicted data is based on typical chemical shifts for similar structural motifs.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet is characteristic of a CF₃ group attached to an aromatic ring and typically appears in the range of δ -60 to -65 ppm (relative to CFCl₃). The absence of coupling in the ¹⁹F spectrum confirms the presence of an isolated trifluoromethyl group. rsc.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show cross-peaks connecting the signals of the vinyl protons to the vinyl carbons, the benzylic protons to the benzylic carbon, and the aromatic protons to their respective aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₈BrF₃), the exact mass can be calculated and compared to the experimentally determined value. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [C₁₀H₈⁷⁹BrF₃]⁺ | 263.9789 |
| [C₁₀H₈⁸¹BrF₃]⁺ | 265.9768 |
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, a common fragmentation pathway would be the loss of a bromine radical to form a stable benzylic carbocation, which would result in a significant peak in the spectrum.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting pieces. In a typical MS/MS experiment for this compound, the molecule is first ionized to produce a molecular ion ([M]⁺˙). This specific ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
The fragmentation pattern is predictable and provides a veritable fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the carbon-bromine bond, which is relatively weak, leading to the loss of a bromine radical (•Br). Another significant fragmentation would be the loss of the trifluoromethyl radical (•CF₃) or cleavage at the benzylic position, which would result in a stable, resonance-stabilized cation. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the unambiguous confirmation of the compound's chemical structure.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Predicted m/z |
|---|---|---|
| [C₁₀H₈F₃]⁺ | Loss of •Br from the molecular ion | 185.06 |
| [C₉H₈Br]⁺ | Loss of •CF₃ from the molecular ion | 194.98 |
| [C₇H₄F₃]⁺ | Benzylic cleavage with loss of C₃H₄Br | 145.03 |
Note: The predicted m/z values are based on the most abundant isotopes of each element.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present within a molecule. Both methods probe the vibrational modes of molecular bonds. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to these vibrations, resulting in an IR spectrum. Raman spectroscopy, on the other hand, involves scattering of monochromatic light, where shifts in the frequency of the scattered light provide information about the vibrational modes.
For this compound, the IR and Raman spectra would exhibit characteristic signals confirming its key structural features. The strong, distinct stretching vibrations of the C-F bonds in the trifluoromethyl (-CF₃) group would be prominent in the IR spectrum. The presence of the alkene C=C double bond and the aromatic ring C=C bonds would also give rise to characteristic peaks.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |
| Alkene =C-H₂ | Stretch | 3080-3020 | Medium |
| Aromatic C=C | Stretch | 1610-1585 & 1500-1450 | Medium to Strong |
| Alkene C=C | Stretch | 1650-1630 | Medium to Weak |
| C-F (of -CF₃) | Stretch | 1350-1120 | Very Strong |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique requires the generation of a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam, creating a unique diffraction pattern. nih.gov By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions. nih.gov
While no public crystal structure data is currently available for this compound, this technique would provide unequivocal proof of its molecular structure if a suitable crystal could be obtained. It would confirm the connectivity of the atoms, the geometry of the propene chain relative to the substituted phenyl ring, and how the molecules pack together in the solid state. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a specific compound like this compound, chromatography is essential for assessing its purity and for isolating it from reaction byproducts or starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures
Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. escholarship.org In GC, the compound is vaporized and separated from other components in a mixture as it travels through a long, narrow column. scispace.com The separation is based on the compound's boiling point and its interactions with the stationary phase lining the column. As each separated component exits the column, it enters the mass spectrometer, which provides mass-spectral data for identification. scispace.com
Given its molecular structure, this compound is expected to be sufficiently volatile for GC-MS analysis. This method would serve as an excellent tool for purity assessment, where the area of the primary peak in the chromatogram corresponds to the compound's relative concentration. The coupled mass spectrometer would simultaneously confirm the identity of the peak by matching its mass spectrum and fragmentation pattern to known data.
Table 3: Typical GC-MS Parameters for Analysis
| Parameter | Description |
|---|---|
| Column Type | Fused silica capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Start at 50 °C, ramp up to 280 °C at 10-20 °C/min |
| Detector | Mass Spectrometer (Electron Ionization mode) |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for compounds that may not be sufficiently volatile or stable for GC. uci.edu In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. sepachrom.com Separation occurs based on the compound's differential partitioning between the two phases.
For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be most effective. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (such as a mixture of acetonitrile and water). The non-polar nature of the analyte would cause it to be retained by the column, separating it from more polar impurities. A UV detector would be highly effective for detection, as the phenyl group in the molecule absorbs ultraviolet light. HPLC is not only used for purity assessment but is also a standard method for precise quantitative analysis, where the peak area is correlated with the concentration of the analyte. wjmpr.com
Table 4: Typical HPLC Parameters for Analysis
| Parameter | Description |
|---|---|
| Column Type | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector set to a wavelength between 210-260 nm |
| Injection Volume | 10-20 µL |
Theoretical and Computational Investigations of 2 Bromo 3 3 Trifluoromethyl Phenyl 1 Propene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties. For a molecule like 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to model the system accurately.
Electronic Structure Elucidation (HOMO-LUMO analysis, electrostatic potential mapping)
A primary goal of quantum chemical calculations is to understand the distribution of electrons within the molecule.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how the molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. An ESP map for the target molecule would visualize the electron-rich regions around the bromine atom and the pi-system of the double bond, as well as the electron-withdrawing effects of the trifluoromethyl group on the phenyl ring.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. This includes:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of absorption peaks in an IR spectrum, helping to identify functional groups and confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, which is fundamental for structure elucidation.
Conformational Analysis and Stability Studies
Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis involves identifying the most stable conformations (energy minima) and the energy barriers to rotation. For this compound, this would involve studying the rotation around the C-C single bond connecting the phenyl ring to the propene group. The analysis would determine the relative energies of different rotamers, identifying the most stable (lowest energy) conformation and thus the predominant shape of the molecule under normal conditions. This stability is influenced by steric hindrance and electronic interactions between the substituents.
Molecular Dynamics Simulations
While quantum mechanics is excellent for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or other reactants.
Investigation of Intermolecular Interactions
MD simulations can reveal how molecules of this compound interact with each other in a condensed phase. This would involve analyzing intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. Understanding these interactions is key to predicting macroscopic properties like boiling point and solubility.
Behavior in Different Solvation Environments
The behavior and reactivity of a molecule can change significantly in different solvents. MD simulations can model the solvation of this compound in various solvents (e.g., polar and non-polar). By analyzing the radial distribution functions and interaction energies, researchers could understand how solvent molecules arrange themselves around the solute and how this affects its conformation and potential reactivity.
Reaction Mechanism Modeling and Transition State Analysis
Currently, there is no available research data modeling the reaction mechanisms or analyzing the transition states for this compound. Such investigations would be valuable for understanding its reactivity, potential reaction pathways, and the energy profiles of its chemical transformations.
Structure-Reactivity Relationship Studies
Specific structure-reactivity relationship studies for this compound are not found in the reviewed scientific literature. These studies would be essential for elucidating how the molecular structure, including the bromine atom, the propene backbone, and the trifluoromethylphenyl group, influences its chemical behavior and reactivity.
Future Research Perspectives and Emerging Directions
Exploration of Novel Catalytic Systems for 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene Transformations
The allylic bromide moiety in this compound is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. Future research is poised to explore novel catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance for transformations of this substrate. Palladium catalysis, a cornerstone of modern organic synthesis, is a prime area for innovation. nih.govacs.orgyale.edu Researchers will likely focus on developing new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to fine-tune the reactivity of palladium catalysts. These advanced catalysts could enable challenging coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings, to proceed under milder conditions and with lower catalyst loadings, which is crucial for large-scale synthesis.
Beyond palladium, there is significant potential for exploring other transition metals like nickel, copper, and iron. Nickel catalysts, for instance, are known to be effective for cross-coupling reactions of organobromides and are often more earth-abundant and cost-effective than palladium. researchgate.net Copper-catalyzed reactions, particularly those involving trifluoromethylated compounds, represent another promising frontier. oup.com The development of catalytic systems that can selectively activate the C-Br bond in the presence of the trifluoromethyl group without promoting side reactions will be a key challenge. Micellar catalysis, where reactions are carried out in water using surfactants to form micelles, could also be explored to enhance reaction rates and yields for transformations of this hydrophobic molecule. nih.gov
A hypothetical screening of catalysts for a Suzuki coupling reaction of this compound with phenylboronic acid is presented in the table below to illustrate potential research data.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 80 | 85 |
| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 100 | 92 |
| NiCl2(dppp) | - | K2CO3 | THF | 60 | 78 |
| CuI | Phenanthroline | K2CO3 | DMF | 110 | 65 |
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The propene unit in this compound is prochiral, meaning that reactions at the allylic position can generate a new stereocenter. This opens up a significant opportunity for the development of asymmetric synthetic routes to produce enantioenriched chiral derivatives, which are highly valuable in medicinal chemistry and agrochemistry. louisiana.eduacs.org A major focus of future research will be on asymmetric allylic alkylation (AAA) reactions. nih.govthieme-connect.deresearchgate.netrsc.org These reactions, typically catalyzed by palladium complexes bearing chiral ligands, involve the substitution of the bromide with a nucleophile. acs.org The choice of chiral ligand is critical for achieving high enantioselectivity. Researchers will likely explore a wide array of ligands, including those based on ferrocene, phosphoramidites, and spiro skeletons, to control the stereochemical outcome of the reaction. acs.orgacs.orgnih.gov
In addition to palladium, iridium and copper-based catalytic systems have shown great promise in asymmetric allylic substitutions, often providing complementary regioselectivity and enantioselectivity. louisiana.edunih.gov Iridium catalysts, for example, are known to favor reaction at the more substituted end of the allyl fragment. The development of enantioselective hydrofunctionalization and difunctionalization reactions represents another exciting direction. rsc.orgrsc.org These methods could allow for the direct introduction of various functional groups across the double bond in a stereocontrolled manner, leading to a diverse range of chiral building blocks from a single starting material.
Investigation of Unconventional Reaction Pathways and Side Reactions
While traditional cross-coupling and substitution reactions are well-established, future research will likely delve into more unconventional reaction pathways for this compound. The presence of the allylic bromide suggests the potential for radical-mediated reactions. openochem.orgmasterorganicchemistry.com Photoredox catalysis, which uses visible light to generate radical intermediates under mild conditions, could enable novel transformations that are not accessible through traditional thermal methods. For example, the radical-radical cross-coupling of the allyl radical derived from the starting material with other radical species could lead to the formation of complex carbon skeletons. nih.gov
Another area of interest is the exploration of reactions that involve the trifluoromethylphenyl group. While often considered a stable spectator group, the strong electron-withdrawing nature of the CF3 group can influence the reactivity of the aromatic ring and the allylic system. wikipedia.org Research into C-H activation reactions on the aromatic ring, or reactions that leverage the electronic properties of the trifluoromethyl group to control regioselectivity in other transformations, could unlock new synthetic possibilities. Furthermore, a systematic investigation of potential side reactions, such as allylic rearrangements (S_N_2' reactions), under various catalytic conditions will be crucial for developing robust and predictable synthetic protocols. masterorganicchemistry.comresearchgate.net Understanding and controlling these alternative pathways is key to maximizing the yield of the desired product.
Computational Design and Predictive Modeling for New Analogues
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. llnl.gov For this compound, these techniques can be employed to accelerate the discovery of new analogues with tailored properties. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the regio- and stereoselectivity of catalytic reactions. This insight can guide the rational design of new catalysts and ligands for specific transformations.
Furthermore, computational methods can be used to predict the physicochemical and biological properties of virtual libraries of derivatives of this compound. By systematically modifying the structure in silico and calculating properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, researchers can prioritize the synthesis of the most promising candidates. nbinno.com This approach, often referred to as "in silico" design, can significantly reduce the time and resources required for the discovery of new drug candidates or materials. The trifluoromethyl group, known for its ability to enhance properties like metabolic stability and bioavailability, makes this compound and its derivatives particularly interesting for such computational studies. chemicalbook.comacs.orgnih.gov
The table below shows a hypothetical example of computationally predicted properties for new analogues.
| Analogue Structure (R-group replacing Br) | Predicted LogP | Predicted Metabolic Stability (t1/2, min) | Predicted Target Binding Affinity (Ki, nM) |
| -N(CH3)2 | 3.8 | 45 | 150 |
| -OCH3 | 4.2 | 60 | 220 |
| -CN | 3.5 | 75 | 95 |
| -imidazole | 3.1 | 55 | 80 |
Expanding Applications in Advanced Chemical Biology Probes and Material Science
The unique combination of a reactive allylic bromide and a trifluoromethylphenyl group makes this compound a promising scaffold for applications beyond traditional synthesis. In chemical biology, the allylic bromide can act as a covalent warhead, allowing the molecule to be used as a chemical probe to study protein function. nih.gov By attaching a reporter tag (e.g., a fluorophore or a biotin) to the aromatic ring, researchers could create probes for activity-based protein profiling (ABPP) to identify and study specific enzymes in complex biological systems. nih.gov The trifluoromethyl group can enhance the probe's interaction with proteins and improve its cell permeability and metabolic stability. nbinno.com
In material science, the trifluoromethyl group is known to impart desirable properties such as thermal stability, hydrophobicity, and unique electronic characteristics. nbinno.com Consequently, derivatives of this compound could be explored as monomers for the synthesis of specialty polymers. Polymerization via the propene unit could lead to materials with high thermal resistance, low dielectric constants, or specific surface properties. These materials could find applications in advanced electronics, coatings, and fluorinated elastomers. chemicalbook.com
Sustainable Production Methodologies for this compound
In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable methods for the production of this compound and its derivatives. ffhdj.com This involves minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents. researchgate.net For the synthesis of the parent compound, research could focus on replacing traditional brominating agents like molecular bromine with safer alternatives, such as N-bromosuccinimide (NBS) in conjunction with radical initiators, or by generating bromine in situ from bromide salts and an oxidant. researchgate.net
Furthermore, the development of catalytic, rather than stoichiometric, approaches for its synthesis would be a significant advance. Exploring enzymatic or chemo-enzymatic routes could also provide a more sustainable pathway. Many organobromine compounds are produced naturally by marine organisms, suggesting that biocatalytic methods for C-Br bond formation are feasible. researchgate.netnih.gov In the subsequent transformations of this compound, the use of greener solvents (e.g., water, ionic liquids, or supercritical fluids), flow chemistry for improved safety and efficiency, and catalyst recycling strategies will be key areas of investigation to reduce the environmental footprint of its application in synthesis. researchgate.net
Q & A
Q. Table 1: Representative Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.15 (d, J=16 Hz, CH₂=CH) | |
| IR | 1645 cm⁻¹ (C=O, if oxidized) |
Advanced: How can computational tools predict its interactions in biological systems?
Answer:
- Docking Studies : Use AutoDock Vina with a Lamarckian genetic algorithm to model binding to enzymes (e.g., kinases). Set exhaustiveness=20 for accuracy .
- Scoring Function : Prioritize binding poses with ΔG < -7 kcal/mol. Validate with molecular dynamics simulations (e.g., 100 ns trajectories) .
- Electrostatic Effects : The trifluoromethyl group’s electron-withdrawing nature alters binding pocket interactions; visualize using PyMOL .
Advanced: What challenges arise in crystallographic analysis, and how can SHELX software address them?
Answer:
- Challenges : Low crystal quality due to halogen disorder or twinning.
- Solutions :
Advanced: How do bromine and trifluoromethyl groups influence reactivity compared to analogs?
Answer:
Q. Table 2: Substituent Effects on Reactivity
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Reference |
|---|---|---|
| 2-Bromo-3-(3-CF₃-Ph)-1-propene | 1.45 × 10⁻³ | |
| 2-Chloro-3-(3-CF₃-Ph)-1-propene | 0.89 × 10⁻³ |
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Debromination : Occurs under acidic conditions. Use neutral buffers and avoid prolonged heating .
- Olefin Isomerization : Minimize by conducting reactions at <70°C and using radical inhibitors (e.g., BHT) .
Advanced: How to resolve contradictions in spectroscopic data across studies?
Answer:
- NMR Solvent Effects : Compare data in CDCl₃ vs. DMSO-d6; trifluoromethyl groups shift upfield in polar solvents .
- Dynamic Effects : Variable temperature NMR (VT-NMR) resolves rotameric splitting in alkene protons .
Advanced: What strategies improve yield in multi-step syntheses?
Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyls during bromination .
- Flow Chemistry : Continuous reactors enhance reproducibility for exothermic steps (e.g., bromine addition) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Ventilation : Use fume hoods due to volatile brominated intermediates.
- PPE : Nitrile gloves and goggles; avoid skin contact (potential irritant) .
Advanced: How does the electronic structure affect catalytic applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
